1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine
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Overview
Description
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine is an organic compound that features a fluorophenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with a suitable phenyl halide under basic conditions to form the 4-fluorophenoxyphenyl intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction with N-methylmethanamine. This step often requires the use of a catalyst, such as palladium, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the amine moiety may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Fluorophenoxy)phenyl)ethanamine: This compound shares a similar fluorophenoxyphenyl structure but differs in the amine moiety.
4-(4-Fluorophenoxy)phenylacetic acid: Another related compound with a fluorophenoxyphenyl group, but with an acetic acid functional group instead of an amine.
Uniqueness
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine is unique due to its specific combination of a fluorophenoxy group and a methylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBBIKNDVSUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439636 |
Source
|
Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833482-53-4 |
Source
|
Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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